1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene
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Overview
Description
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a chlorine atom, an iodine atom, and a cyclopropylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-nitrobenzene.
Cyclopropylmethoxylation: The nitro group is reduced to an amine, which is then converted to a cyclopropylmethoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid under controlled temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Amines and Quinones: Formed through reduction and oxidation reactions, respectively.
Scientific Research Applications
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition, receptor modulation, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
- 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene
- 1-Chloro-2-(cyclopropylmethoxy)-4-ethylbenzene
Uniqueness
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. The cyclopropylmethoxy group also adds to its uniqueness by providing steric hindrance and influencing the compound’s overall stability and reactivity .
Properties
IUPAC Name |
1-chloro-2-(cyclopropylmethoxy)-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSDVZXVRPNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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